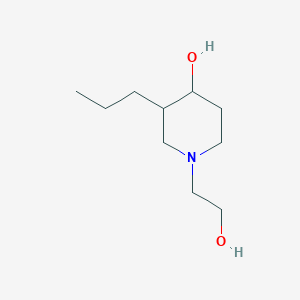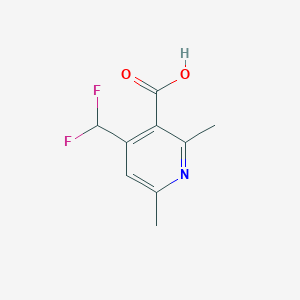
4-(二氟甲基)-2,6-二甲基烟酸
描述
“4-(Difluoromethyl)-2,6-dimethylnicotinic acid” is a compound that contains a nicotinic acid (also known as niacin or vitamin B3) core with additional difluoromethyl and methyl groups . The difluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and chemical properties of drug molecules .
Chemical Reactions Analysis
The chemical reactions involving “4-(Difluoromethyl)-2,6-dimethylnicotinic acid” would likely depend on the reactivity of the difluoromethyl group and the carboxylic acid group present in the molecule . The difluoromethyl group can participate in various types of reactions, including nucleophilic, electrophilic, and free radical difluoromethylation reactions .
科学研究应用
合成和衍生物的形成
- 一项研究集中于 4-氨基-2,6-二甲基烟酸酯和酰胺的合成和抗焦虑活性,展示了二甲基烟酸衍生物在生成具有潜在抗焦虑特性的化合物方面的化学多功能性 (Glozman 等人,2001 年)。
- 关于制备氘代甲基和二甲基取代的烟酰化试剂用于蛋白质衍生化的研究突出了二甲基烟酸在生化应用中的用途,进一步强调了其在修饰生物分子中的用途 (Tsumoto 等人,2003 年)。
化学性质和反应
- 对二氟甲基生物等排体的研究探索了“亲脂氢键供体”的概念,考察了二氟甲基基团在氢键和亲脂性中的作用,这对于设计具有改善药代动力学性质的药物至关重要 (Zafrani 等人,2017 年)。
- 一篇专题文章总结了选择性二氟甲基化和单氟甲基化方法,介绍了在有机分子中引入氟原子或氟化部分对于制药和农化应用的重要性 (Hu、Zhang 和 Wang,2009 年)。
在材料科学中的应用
- 基于二氟苯甲酸的镧系三元配合物的构建展示了氟化有机酸在开发具有特定发光特性的材料中的应用,这与照明和显示技术相关 (Du、Ren 和 Zhang,2020 年)。
- 关于三丁基(二氟甲基)锡烷对(杂)芳基碘化物和 β-苯乙烯基卤化物进行铜介导的二氟甲基化的研究讨论了二氟甲基化化合物在为制药和材料科学创造感兴趣分子的合成中的用途 (Prakash 等人,2012 年)。
安全和危害
作用机制
Target of Action
Similar compounds have been known to target enzymes like succinate dehydrogenase and cyclooxygenase-2 . These enzymes play crucial roles in various biochemical processes, including energy production and inflammation, respectively.
Mode of Action
Compounds with similar structures have been known to inhibit their target enzymes, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
Inhibition of enzymes like succinate dehydrogenase and cyclooxygenase-2 can affect pathways such as the citric acid cycle and the synthesis of prostaglandins, respectively .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Result of Action
Inhibition of target enzymes can lead to changes in the biochemical processes they are involved in, potentially leading to therapeutic effects .
生化分析
Biochemical Properties
4-(Difluoromethyl)-2,6-dimethylnicotinic acid plays a significant role in biochemical reactions, particularly due to its ability to act as a hydrogen bond donor. This property is enhanced by the presence of the difluoromethyl group, which makes it a better hydrogen bond donor compared to its non-fluorinated analogs . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may have different biological activities compared to the parent compound.
Cellular Effects
4-(Difluoromethyl)-2,6-dimethylnicotinic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to activate antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help in reducing oxidative stress within cells . Additionally, 4-(Difluoromethyl)-2,6-dimethylnicotinic acid can inhibit the mitochondrial apoptotic pathway, thereby preventing cell death in certain cell types.
Molecular Mechanism
The molecular mechanism of action of 4-(Difluoromethyl)-2,6-dimethylnicotinic acid involves its binding interactions with various biomolecules. The compound can form stable hydrogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their catalytic activity . It can also act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)-2,6-dimethylnicotinic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of maintaining antioxidant enzyme activity and preventing oxidative damage . Prolonged exposure to the compound may lead to adaptive responses in cells, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)-2,6-dimethylnicotinic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses and improve cellular function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-(Difluoromethyl)-2,6-dimethylnicotinic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for the activity of certain enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of 4-(Difluoromethyl)-2,6-dimethylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, binding proteins such as albumin can influence the distribution of the compound in the bloodstream, affecting its bioavailability and overall pharmacokinetics.
Subcellular Localization
4-(Difluoromethyl)-2,6-dimethylnicotinic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism . Additionally, the presence of targeting signals or post-translational modifications can direct the compound to specific cellular compartments, such as mitochondria or lysosomes, where it can exert its biochemical effects.
属性
IUPAC Name |
4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-4-3-6(8(10)11)7(9(13)14)5(2)12-4/h3,8H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEQMEVLBTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)
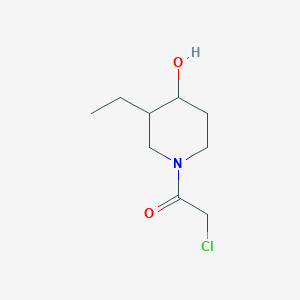
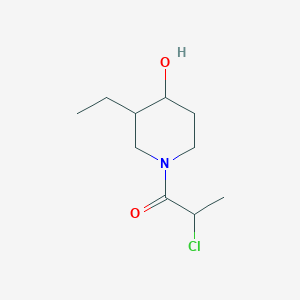
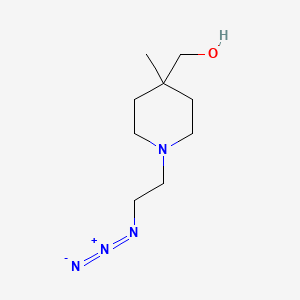
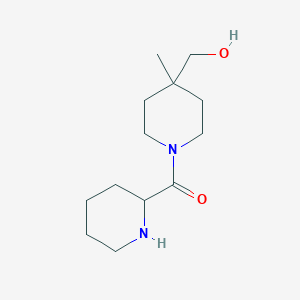
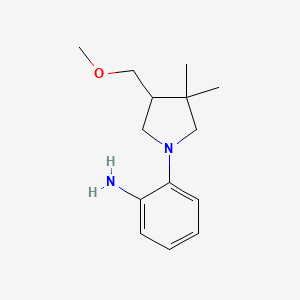
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)


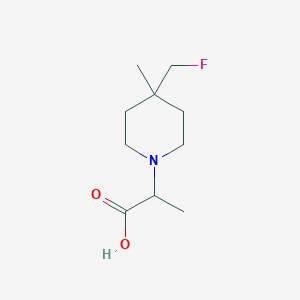
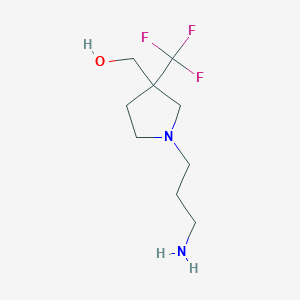
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1480079.png)

